molecular formula C20H23N6O7P B12844356 2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate

2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate

Cat. No.: B12844356
M. Wt: 490.4 g/mol
InChI Key: XCYXAEQLIBUHLQ-WVSUBDOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate is a complex organic compound that features an indole moiety linked to a purine derivative via a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the indole and purine derivatives, followed by their coupling through a tetrahydrofuran intermediate. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism by which 2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate exerts its effects involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. The exact mechanism of action depends on the specific context in which the compound is used and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)ethyl phosphate: A simpler derivative that lacks the purine and tetrahydrofuran moieties.

    Adenosine triphosphate (ATP): A biologically important compound that shares the purine and phosphate components.

    Indole-3-acetic acid (IAA): A plant hormone that contains the indole moiety.

Uniqueness

2-(1H-Indol-3-yl)ethyl (((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate is unique due to its combination of indole, purine, and tetrahydrofuran structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N6O7P

Molecular Weight

490.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-(1H-indol-3-yl)ethyl hydrogen phosphate

InChI

InChI=1S/C20H23N6O7P/c21-18-15-19(24-9-23-18)26(10-25-15)20-17(28)16(27)14(33-20)8-32-34(29,30)31-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-28H,5-6,8H2,(H,29,30)(H2,21,23,24)/t14-,16-,17-,20-/m1/s1

InChI Key

XCYXAEQLIBUHLQ-WVSUBDOOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCOP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCOP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.